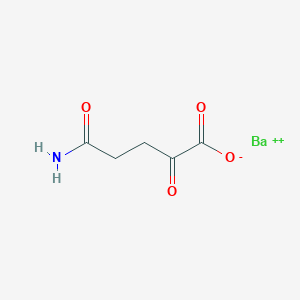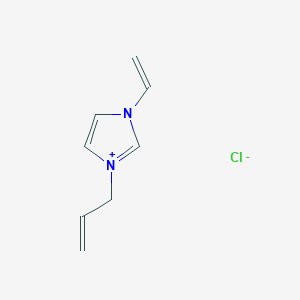
Lead hydroxide oxide sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of lead compounds involves various chemical reactions. For instance, lead (II) hydroxide is produced when a small amount of sodium hydroxide solution is added to a colorless lead (II) nitrate solution . Lead (II) sulfate is prepared by treating lead oxide, hydroxide, or carbonate with warm sulfuric acid or by treating a soluble lead salt with sulfuric acid .
Chemical Reactions Analysis
Lead (II) ions react with various ions to form different compounds. For example, soluble chlorides precipitate white lead chloride from Pb2+ solutions . Soluble sulfates, including dilute sulfuric acid, precipitate white lead sulfate, which is much less soluble than lead chloride .
Safety and Hazards
Lead compounds can pose safety hazards. For instance, lead (IV) oxide may intensify fire and is harmful if swallowed or inhaled . It may cause cancer, damage fertility or the unborn child, and cause damage to organs through prolonged or repeated exposure . Therefore, it’s crucial to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
properties
CAS RN |
11083-39-9 |
|---|---|
Molecular Formula |
Pb4(OH)2O2(SO4) |
Molecular Weight |
990.87 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1149222.png)




![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1149240.png)